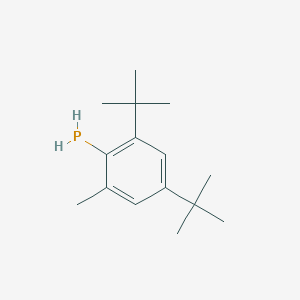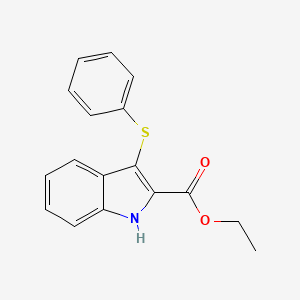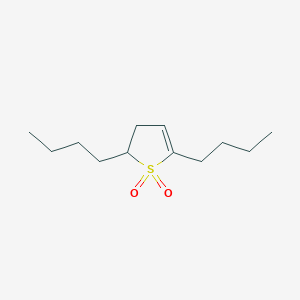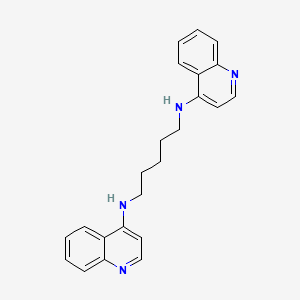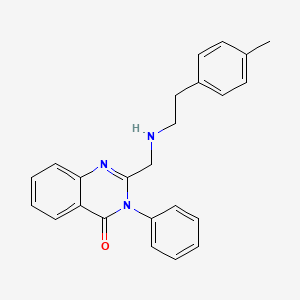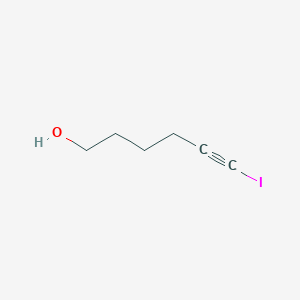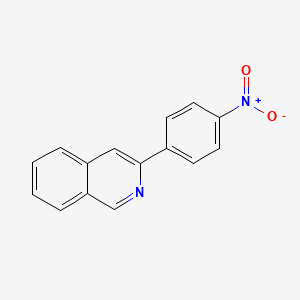
3-(4-Nitrophenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)isoquinoline is a heterocyclic aromatic compound that features an isoquinoline core substituted with a 4-nitrophenyl group Isoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoquinoline can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of isoquinoline with a 4-nitrophenyl halide in the presence of a palladium catalyst.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the isoquinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Pyridine-3,4-dicarboxylic acid derivatives.
Reduction: 3-(4-Aminophenyl)isoquinoline.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects against neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)isoquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Isoquinoline: A parent compound with similar structural features but lacking the nitrophenyl group.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in a different position.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness: This substitution also imparts distinct electronic and steric properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
101640-58-8 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)isoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10H |
Clave InChI |
KKXHNFSBLYTHHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



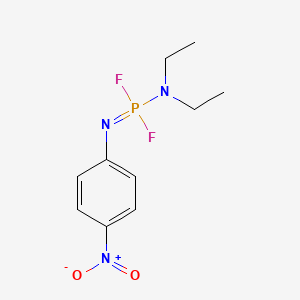
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
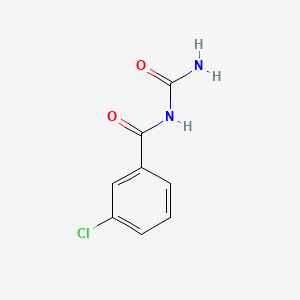
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
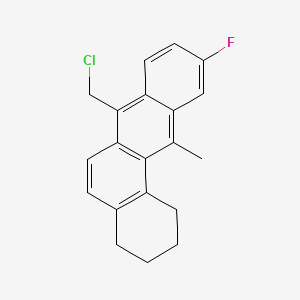
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
